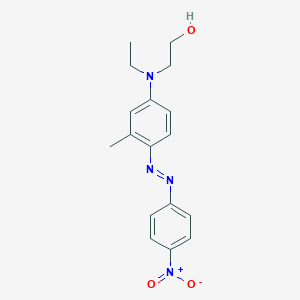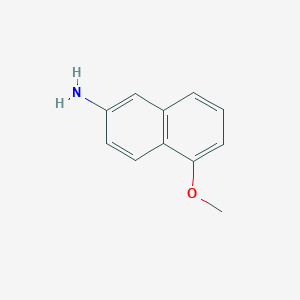
Ptilolite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ptilolite, also known as clinothis compound, is a natural zeolite composed of a microporous arrangement of silica and alumina tetrahedra. It is part of the heulandite group and is one of the most abundant zeolites. This compound is characterized by its high porosity and absorbency, making it a versatile material for various applications. It has a complex formula of (Na, K, Ca)2-3Al3(Al, Si)2Si13O36•12H2O and forms as white, green to reddish tabular monoclinic tectosilicate crystals .
Aplicaciones Científicas De Investigación
Ptilolite has a wide range of scientific research applications, including:
Environmental Catalysis: This compound is used as a catalyst for the removal of pollutants from air and water, such as nitrogen oxides and heavy metals.
Water Purification: This compound is used to remove contaminants from water, including heavy metals, ammonia, and organic compounds.
Agriculture: This compound is used as a soil conditioner and fertilizer additive to improve soil quality and increase crop yields.
Energy Storage: This compound is used in energy storage systems, such as batteries and supercapacitors, due to its high surface area and ion exchange capacity.
Mecanismo De Acción
Target of Action
Ptilolite, also known as clinothis compound, is a natural zeolite abundant around the world . It primarily targets organic pollutants in the environment, including water and air . Thanks to its physico-chemical properties, this material is extremely versatile for several applications, ranging from environmental catalysis and CO2 removal to industrial and agricultural wastewater purification .
Mode of Action
Clinothis compound possesses significant properties such as high porosity and absorbency . Due to the presence of cations in its framework, it is possible to tune the material’s features making it suitable for adsorbing specific compounds . Clinothis compound can be used individually as a self-photocatalyst, as well as with modifications such as increasing its hydrophobicity led to enhance its photocatalytic efficiency .
Biochemical Pathways
The biochemical pathways affected by clinothis compound primarily involve the degradation of organic pollutants. The photocatalytic technique, due to its accessibility and cleanliness, has become one of the most important and best methods for cleaning the environment . The zeolite matrix plays a supporting role for TiO2 and increases its capacity for adsorption and separation of TiO2 molecules, and therefore, its photocatalytic activity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of organic pollutants. The photocatalytic technique, due to its accessibility and cleanliness, has become one of the most important and best methods for cleaning the environment . The zeolite matrix plays a supporting role for TiO2 and increases its capacity for adsorption and separation of TiO2 molecules, and therefore, its photocatalytic activity .
Action Environment
The action of this compound is influenced by environmental factors. Its stability under high temperatures and acidic conditions makes it an efficient and stable photocatalytic material . Furthermore, its low cost and availability make it a high-performance natural photocatalytic material . The use of clean resources to eliminate pollution has become one of the most important challenges, and this compound plays a significant role in this regard .
Métodos De Preparación
Ptilolite can be found naturally in volcanic rocks and sedimentary deposits. synthetic routes have also been developed to produce this compound. The preparation methods include:
Hydrothermal Synthesis: This method involves the reaction of silica and alumina sources in an alkaline medium at elevated temperatures and pressures.
Ion Exchange Method: This method involves the exchange of cations in the natural zeolite with desired cations to modify its properties.
Análisis De Reacciones Químicas
Ptilolite undergoes various chemical reactions, including:
Ion Exchange Reactions: this compound can exchange its cations (such as sodium, potassium, and calcium) with other cations in solution.
Adsorption Reactions: This compound can adsorb various molecules, including gases, organic compounds, and heavy metals, due to its high surface area and porosity.
Catalytic Reactions: This compound can act as a catalyst in various chemical reactions, such as the cracking of hydrocarbons and the removal of nitrogen oxides from exhaust gases.
Comparación Con Compuestos Similares
Ptilolite is similar to other zeolites, such as heulandite, mordenite, and chabazite. it has unique properties that make it stand out:
Higher Si/Al Ratio: This compound has a higher silicon-to-aluminum ratio compared to other zeolites, which makes it more stable under high temperatures and acidic conditions.
Higher Porosity and Absorbency: This compound has a higher porosity and absorbency compared to other zeolites, making it more effective in applications such as adsorption and catalysis.
Versatility: This compound is more versatile than other zeolites, with applications ranging from environmental catalysis to medicine.
Similar compounds include heulandite, mordenite, and chabazite .
Propiedades
InChI |
InChI=1S/Al.Na.5H2O3Si/c;;5*1-4(2)3/h;;5*1-2H |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKJAAPVONZTMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Na].[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH10NaO15Si5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12445-20-4 |
Source


|
| Record name | Mordenite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012445204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)











![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)
